molecular formula C5H3Cl3N2S B1601085 2,4,6-Trichloro-5-(methylthio)pyrimidine CAS No. 24795-76-4

2,4,6-Trichloro-5-(methylthio)pyrimidine

Cat. No.: B1601085
CAS No.: 24795-76-4
M. Wt: 229.5 g/mol
InChI Key: DDWBEROMBZXLNB-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl3N2S It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and a methylthio group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-(methylthio)pyrimidine typically involves the chlorination of 5-methylthiopyrimidine. One common method includes the reaction of 5-methylthiopyrimidine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced chlorination techniques and optimized reaction conditions can enhance the efficiency of the production process .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three chlorine atoms and a methylthio group, which confer distinct reactivity and properties. Its ability to undergo various substitution and oxidation reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4,6-trichloro-5-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWBEROMBZXLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481279
Record name 2,4,6-trichloro-5-methylsulfanyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24795-76-4
Record name 2,4,6-trichloro-5-methylsulfanyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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